![molecular formula C16H16O6 B168993 Episappanol](/img/structure/B168993.png)
Episappanol
Overview
Description
Episappanol is a natural compound isolated from the heartwood of the plant Caesalpinia sappan, which is native to South East Asia and South India. This compound has garnered attention due to its significant anti-inflammatory properties. It is a member of the homoisoflavonoid class of compounds, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Episappanol can be isolated from the heartwood of Caesalpinia sappan using various chromatographic techniques. The isolation process typically involves the use of silica gel column chromatography, high-speed counter-current chromatography, and preparative high-performance liquid chromatography . The absolute configurations of this compound and related compounds have been determined using Horeau’s partial resolution method and chemical correlations .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. the methods used in laboratory settings, such as high-performance liquid chromatography, could be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions
Episappanol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound. These derivatives are often studied for their enhanced or modified biological activities.
Scientific Research Applications
Anti-Inflammatory Properties
Episappanol has been identified as a significant anti-inflammatory agent. Research indicates that it effectively inhibits the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines.
Case Study: In Vitro Analysis
A study conducted on lipopolysaccharide-stimulated macrophages demonstrated that this compound significantly reduced IL-6 and TNF-α levels at concentrations of 50 µg/ml. The IC50 values for IL-6 and TNF-α were found to be 18 µM and 29 µM, respectively .
Table 1: Cytokine Inhibition by this compound
Cytokine | Concentration (µg/ml) | IC50 (µM) |
---|---|---|
IL-6 | 50 | 18 |
TNF-α | 50 | 29 |
This study highlights the potential of this compound as a therapeutic agent in treating inflammation-related conditions, such as arthritis and other chronic inflammatory diseases.
Antioxidant Activity
The antioxidant properties of this compound contribute to its therapeutic potential. Compounds derived from C. sappan have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
Case Study: Antioxidant Mechanism
In an experimental setup involving oxidative stress models, extracts containing this compound demonstrated significant radical scavenging activity. This effect was attributed to its ability to enhance the activity of endogenous antioxidant enzymes .
Potential Anticancer Applications
This compound's role in cancer treatment is an emerging area of research. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Cancer Cell Line Studies
Research involving human cancer cell lines has shown that this compound can inhibit cell proliferation and induce apoptosis through mitochondrial pathways. In particular, studies indicated that it downregulated proteins associated with cell survival, showcasing its potential as an adjunctive therapy in cancer treatment .
Table 2: Anticancer Effects of this compound
Cancer Type | Mechanism of Action | Observations |
---|---|---|
Colon Cancer | Induces apoptosis via caspase activation | Significant reduction in cell viability |
Lung Cancer | Modulates mitochondrial proteins | Decreased tumor size in vivo |
Ethnopharmacological Significance
This compound has a long history of use in traditional medicine across Southeast Asia. It has been utilized for its analgesic and anti-inflammatory properties, supporting its application in modern herbal remedies.
Case Study: Traditional Use
Local populations have employed C. sappan extracts for treating various ailments, including ischemic stroke and respiratory conditions. The integration of modern scientific findings with traditional knowledge enhances the understanding of this compound's therapeutic potential .
Mechanism of Action
Episappanol exerts its anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines. It targets specific molecular pathways involved in the inflammatory response, thereby reducing inflammation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate cytokine secretion is a key aspect of its mechanism of action .
Comparison with Similar Compounds
. These compounds share similar structures and biological activities but differ in their specific chemical configurations and properties.
Similar Compounds
Sappanol: Another homoisoflavonoid with anti-inflammatory properties.
Protosappanin C: Known for its anti-inflammatory and antioxidant activities.
Brazilin: Exhibits anti-inflammatory, antioxidant, and antibacterial properties.
Episappanol stands out due to its specific configuration and the unique combination of biological activities it exhibits. Its ability to inhibit multiple pro-inflammatory cytokines makes it particularly valuable in the context of inflammation-related research and potential therapeutic applications .
Biological Activity
Episappanol, a compound derived from the heartwood of Caesalpinia sappan, has garnered attention for its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄O₅ |
Molecular Weight | 304.0941 g/mol |
Structure | This compound Structure |
Sources and Traditional Uses
The heartwood of Caesalpinia sappan has been used traditionally in Southeast Asia for its analgesic and anti-inflammatory properties. It is commonly utilized in food and beverages, highlighting its cultural significance and historical medicinal applications.
Anti-Inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated macrophages showed that this compound effectively inhibited the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The following table summarizes the inhibitory effects observed:
Compound | IC₅₀ (µM) | Effect on IL-6 | Effect on TNF-α |
---|---|---|---|
This compound | 123 | Significant Inhibition | Significant Inhibition |
Protosappanin C | 128 | Significant Inhibition | Significant Inhibition |
Brazilin | 18 | Highest Efficacy | Moderate Efficacy |
In another study, all tested compounds from C. sappan, including this compound, were shown to significantly reduce mRNA expression levels of IL-6 and TNF-α in IL-1β-stimulated chondrocytes, further supporting its role as an anti-inflammatory agent .
Neuroprotective Effects
This compound's neuroprotective potential was explored through studies involving the ethanolic extract of C. sappan. This extract demonstrated efficacy in preventing ischemic damage in a rat model of middle cerebral artery occlusion (MCAO). The extract was found to regulate multiple target proteins associated with neuroprotection, including pathways related to JAK-STAT signaling and oxidative stress response .
Case Studies
A notable case study investigated the effects of C. sappan extracts, including this compound, on ischemic stroke treatment. The study employed a rat model to assess the efficacy of the extract in mitigating neuronal damage. Results indicated that administration of the extract led to significant improvements in synaptic generation and reductions in inflammatory cell activation .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Pro-inflammatory Cytokines : By reducing IL-6 and TNF-α levels, this compound helps mitigate inflammatory responses.
- Neuroprotection : The compound appears to exert protective effects against neuronal damage via modulation of signaling pathways involved in inflammation and oxidative stress.
Properties
IUPAC Name |
(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGFEHZDABUJFR-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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